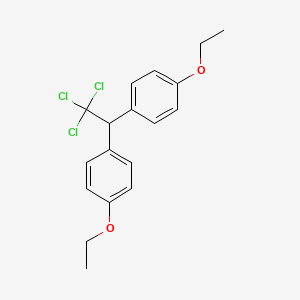
Ethoxychlor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxychlor, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl3O2 and its molecular weight is 373.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
1. Insecticide Use
Ethoxychlor has been explored as an insecticide due to its effectiveness against a variety of pests. Its application can be beneficial in controlling populations of harmful insects in agricultural settings. The compound is particularly noted for its lower toxicity compared to traditional insecticides like DDT, making it a potentially safer alternative for crop protection.
2. Aerial Application
The compound can be applied via aerial spraying methods, targeting large agricultural areas. This method allows for efficient coverage and pest control in extensive farming operations.
Pharmaceutical Applications
1. Anticancer Research
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, research indicated that certain benzochromene derivatives, including this compound, significantly reduced cell viability in breast cancer cells at concentrations as low as 10 µM. This suggests potential applications in cancer therapeutics.
2. Neuroprotective Effects
this compound has also shown promise in neuroprotective studies. Compounds related to this compound were found to reduce neuronal apoptosis and promote survival pathways in models of neurodegenerative diseases, indicating its potential use in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Effects
A study conducted on the effects of this compound on breast cancer cells demonstrated a marked reduction in cell viability. The research involved treating cancer cells with varying concentrations of this compound and assessing cell survival rates through viability assays. The results confirmed significant anticancer activity at low concentrations, suggesting further exploration into its mechanisms could yield valuable insights for cancer treatment.
Case Study 2: Neuroprotection
In another research project focused on neurodegenerative diseases, this compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. The findings revealed that treatment with this compound led to decreased levels of neuronal apoptosis and enhanced cognitive function compared to untreated controls, supporting its potential therapeutic role in neuroprotection.
Data Tables
| Application | Field | Effectiveness | Notes |
|---|---|---|---|
| Insecticide | Agriculture | Effective against various pests | Lower toxicity than DDT |
| Anticancer | Pharmaceuticals | Significant reduction in cancer cell viability | Active at low concentrations (10 µM) |
| Neuroprotective | Pharmaceuticals | Reduces neuronal apoptosis | Potential use in Alzheimer's treatment |
Eigenschaften
CAS-Nummer |
4329-03-7 |
|---|---|
Molekularformel |
C18H19Cl3O2 |
Molekulargewicht |
373.7 g/mol |
IUPAC-Name |
1-ethoxy-4-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3O2/c1-3-22-15-9-5-13(6-10-15)17(18(19,20)21)14-7-11-16(12-8-14)23-4-2/h5-12,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
RMWNXWAWVFPXNO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
Key on ui other cas no. |
4329-03-7 |
Synonyme |
ethoxychlor |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















